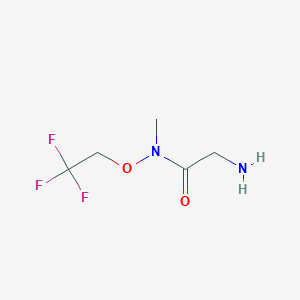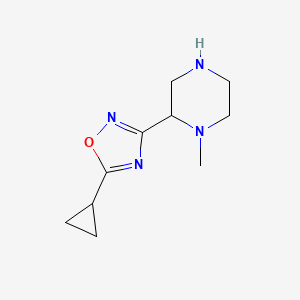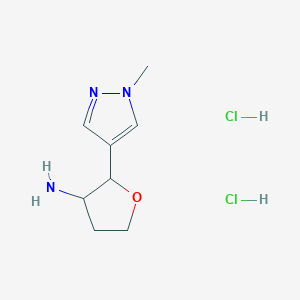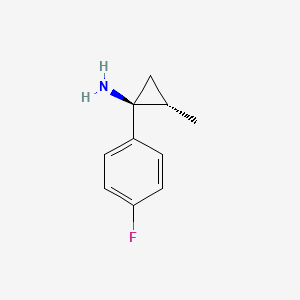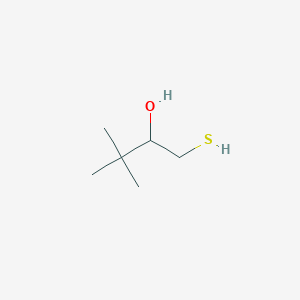
3,3-Dimethyl-1-sulfanylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-sulfanylbutan-2-ol is an organic compound with the molecular formula C6H14OS It is a type of alkanethiol, characterized by the presence of both a hydroxyl group and a sulfanyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1-sulfanylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutan-2-one with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-sulfanylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 3,3-dimethyl-1-sulfanylbutane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted at low temperatures.
Substitution: Thionyl chloride, phosphorus tribromide; reactions may require reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: 3,3-Dimethyl-1-sulfanylbutane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3,3-Dimethyl-1-sulfanylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to introduce sulfanyl groups into target compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-sulfanylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-sulfanylbutan-1-ol: Similar structure but with a different position of the hydroxyl group.
3,3-Dimethyl-1-butanol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-2-butanol: Similar backbone but with the hydroxyl group at a different position.
Uniqueness
3,3-Dimethyl-1-sulfanylbutan-2-ol is unique due to the presence of both a hydroxyl and a sulfanyl group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
95151-26-1 |
|---|---|
Formule moléculaire |
C6H14OS |
Poids moléculaire |
134.24 g/mol |
Nom IUPAC |
3,3-dimethyl-1-sulfanylbutan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-6(2,3)5(7)4-8/h5,7-8H,4H2,1-3H3 |
Clé InChI |
UENPGNCUIKEXAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



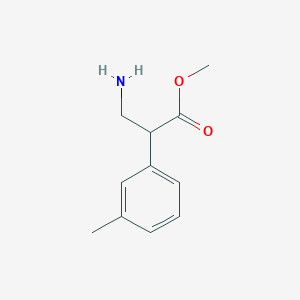
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}acetamide](/img/structure/B13235931.png)
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13235937.png)
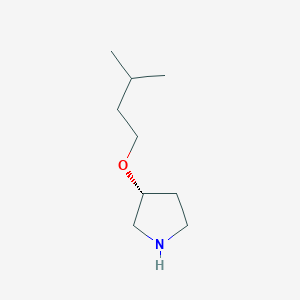
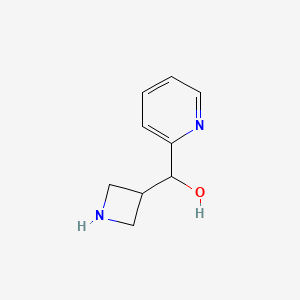
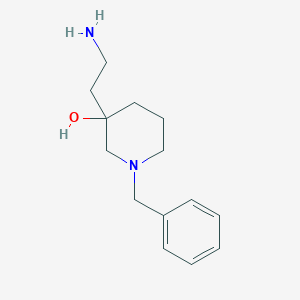
amine](/img/structure/B13235969.png)

![2-[(4-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235980.png)
